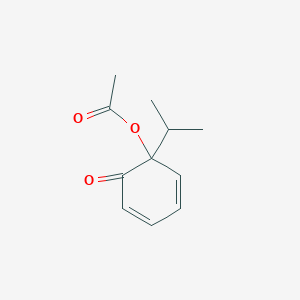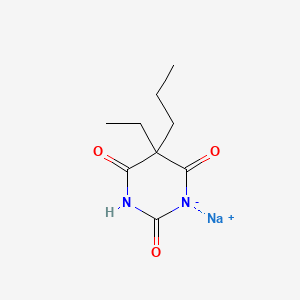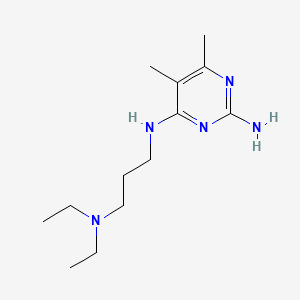
1-Chloro-3-isothiocyanato-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-isothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C5H6ClNS It is characterized by the presence of a chlorine atom, an isothiocyanate group, and a methyl group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropene with thiophosgene (CSCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Isothiocyanate Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Halogens, acids, and other electrophilic reagents.
Solvents: Dichloromethane, toluene, and other non-polar solvents.
Major Products:
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Propene Derivatives: Resulting from substitution reactions at the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-isothiocyanato-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiourea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-chloro-3-isothiocyanato-2-methylprop-1-ene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical research for labeling and modifying proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-methylpropene: Lacks the isothiocyanate group, making it less reactive in certain types of reactions.
1-Chloro-2-methylpropene: Similar structure but different reactivity due to the position of the chlorine atom.
Isothiocyanato Compounds: Other compounds with isothiocyanate groups, such as phenyl isothiocyanate, share some reactivity but differ in their overall structure and applications.
Uniqueness: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Eigenschaften
CAS-Nummer |
62927-33-7 |
|---|---|
Molekularformel |
C5H6ClNS |
Molekulargewicht |
147.63 g/mol |
IUPAC-Name |
1-chloro-3-isothiocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C5H6ClNS/c1-5(2-6)3-7-4-8/h2H,3H2,1H3 |
InChI-Schlüssel |
VOJYAZLOFYRRON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCl)CN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)

![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)


![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)

![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)



